Lasalocid sodium

Vue d'ensemble

Description

Le lasalocide de sodium est un antibiotique ionophore polyéther divalent produit par la bactérie Streptomyces lasaliensis. Il est largement utilisé comme additif alimentaire médicinal pour contrôler la coccidiose chez les volailles. Le lasalocide de sodium est connu pour sa capacité à former des complexes neutres avec des cations monovalents et divalents, facilitant ainsi leur transport à travers les membranes cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le lasalocide de sodium peut être synthétisé à partir de l'acide lasalocide, qui est dérivé de la fermentation de Streptomyces lasaliensis. Le processus de synthèse implique l'extraction de l'acide lasalocide du bouillon de fermentation, suivie de sa conversion en lasalocide de sodium par neutralisation avec de l'hydroxyde de sodium .

Méthodes de production industrielle

Dans les milieux industriels, le lasalocide de sodium est produit par fermentation de Streptomyces lasaliensis dans des bioréacteurs à grande échelle. Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler l'acide lasalocide. L'acide est ensuite neutralisé avec de l'hydroxyde de sodium pour produire du lasalocide de sodium .

Analyse Des Réactions Chimiques

Types de réactions

Le lasalocide de sodium subit diverses réactions chimiques, notamment :

Oxydation : Le lasalocide de sodium peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du lasalocide de sodium.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de lasalocide de sodium.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du lasalocide de sodium comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions du lasalocide de sodium comprennent divers esters et dérivés qui présentent des activités biologiques différentes.

Applications de la recherche scientifique

Le lasalocide de sodium a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le lasalocide de sodium exerce ses effets en perturbant l'homéostasie ionique dans les organismes cibles. Il forme des complexes neutres avec des cations monovalents et divalents, tels que le sodium et le potassium, et facilite leur transport à travers les membranes cellulaires. Cela perturbe l'équilibre ionique à l'intérieur des cellules, ce qui entraîne une lyse osmotique et la mort cellulaire . Les cibles moléculaires du lasalocide de sodium comprennent les canaux ioniques et les transporteurs impliqués dans le maintien des gradients ioniques cellulaires .

Applications De Recherche Scientifique

Nutritional Enhancement in Livestock

Lasalocid sodium is primarily utilized as a feed additive to improve the growth rates and feed conversion efficiency of livestock. It works by altering ruminal fermentation patterns, which can lead to better nutrient utilization.

Case Study: Goat Growth Performance

A study conducted on Aardi male goats demonstrated that supplementation with this compound at varying levels (0, 10, 20, and 30 ppm) significantly improved average daily weight gain and feed efficiency. The results indicated that the optimal supplementation level was 20 ppm, which led to increased high-density lipoprotein levels and improved overall health metrics without negatively affecting ruminal fermentation profiles .

| Supplementation Level (ppm) | Average Daily Gain (kg) | HDL Levels (mg/dL) |

|---|---|---|

| 0 | 0.15 | 25 |

| 10 | 0.18 | 27 |

| 20 | 0.22 | 30 |

| 30 | 0.19 | 28 |

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties, particularly in poultry and other livestock species. Research indicates that it may enhance immune responses while also being evaluated for its safety profile regarding immunotoxicity.

Immunotoxicity Evaluation

A study evaluated the immunotoxic effects of various environmental chemicals, including this compound, on mallard ducks. The findings suggested that this compound did not significantly impair immune function, indicating its potential safety for use in animal feed without adverse immunological consequences .

Safety and Regulatory Aspects

The European Food Safety Authority has conducted extensive evaluations on the safety and efficacy of this compound as a feed additive. It concluded that while this compound is effective for improving livestock productivity, it poses risks if not used within established safety limits . The compound is not genotoxic or carcinogenic, making it a relatively safe choice for animal husbandry when used appropriately.

Environmental Considerations

Concerns regarding the environmental impact of this compound residues in food products have prompted research into its carryover from feed to food products like eggs and meat. Studies indicate that while residues may be present, they typically remain within acceptable limits when proper withdrawal periods are observed .

Mécanisme D'action

Lasalocid sodium exerts its effects by disturbing ionic homeostasis in target organisms. It forms neutral complexes with monovalent and divalent cations, such as sodium and potassium, and facilitates their transport across cell membranes. This disrupts the ion balance within the cells, leading to osmotic lysis and cell death . The molecular targets of this compound include ion channels and transporters involved in maintaining cellular ion gradients .

Comparaison Avec Des Composés Similaires

Le lasalocide de sodium fait partie d'un groupe d'antibiotiques ionophores polyéthers, qui comprend des composés comme la salinomycine, la monensine et la semduramycine. Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs activités biologiques spécifiques . Par rapport aux autres ionophores, le lasalocide de sodium est unique en ce qu'il est capable de former des complexes stables avec une large gamme de cations métalliques, ce qui le rend très efficace pour perturber l'homéostasie ionique dans les organismes cibles .

Composés similaires

Salinomycine : Un autre antibiotique ionophore polyéther utilisé dans l'alimentation des volailles et des bovins.

Monensine : Largement utilisé dans l'alimentation des ruminants pour améliorer l'efficacité alimentaire et contrôler la coccidiose.

Semduramycine : Utilisé comme agent anticoccidien dans l'alimentation des volailles

Les propriétés uniques du lasalocide de sodium et son large spectre d'activité en font un composé précieux dans la recherche scientifique et les applications industrielles.

Propriétés

Numéro CAS |

25999-20-6 |

|---|---|

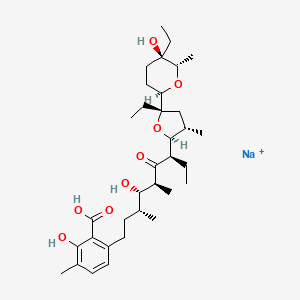

Formule moléculaire |

C34H54NaO8 |

Poids moléculaire |

613.8 g/mol |

Nom IUPAC |

sodium;6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C34H54O8.Na/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39;/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39);/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+;/m1./s1 |

Clé InChI |

JCKLHIQQJWLHGH-HWLWSTNVSA-N |

SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+] |

SMILES isomérique |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |

SMILES canonique |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

25999-20-6 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Avatec Lasalocid Lasalocid A Ro 2 2985 Ro 2-2985 Ro 22985 X-537A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.